
2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde is an organic compound characterized by the presence of a trifluoromethylthio group attached to a phenyl ring, which is further connected to an acetaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-alkynylaniline with trifluoromethanesulfanylamide in the presence of bismuth (III) chloride, which acts as a catalyst . This reaction is crucial for the activation of the trifluoromethanesulfanylamide, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(3-((Trifluoromethyl)thio)phenyl)acetic acid.
Reduction: Formation of 2-(3-((Trifluoromethyl)thio)phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde involves its interaction with various molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to alterations in enzyme activity or receptor binding, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-(Trifluoromethyl)phenyl)acetaldehyde
- 2-(4-(Trifluoromethyl)phenyl)acetaldehyde
- 2-(Trifluoromethyl)propionaldehyde
Uniqueness
2-(3-((Trifluoromethyl)thio)phenyl)acetaldehyde is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and physical properties compared to other similar compounds. This group can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications.
Propriétés
Numéro CAS |
955038-22-9 |
|---|---|
Formule moléculaire |
C9H7F3OS |
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
2-[3-(trifluoromethylsulfanyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H7F3OS/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 |
Clé InChI |
NYZBNNCNKUYOHQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)SC(F)(F)F)CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenyl-N-{4-[3-(4-phenylacetylamino-phenoxy)-phenoxy]-phenyl}-acetamide](/img/structure/B12862387.png)
![2-(Chloromethyl)-4-iodobenzo[d]oxazole](/img/structure/B12862399.png)
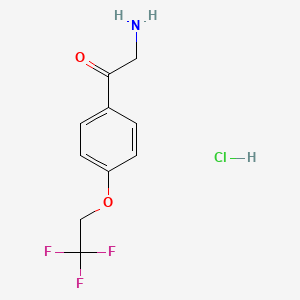
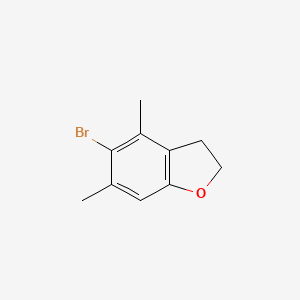
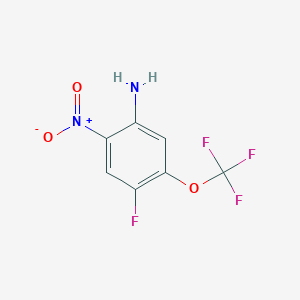
![2-(Difluoromethoxy)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B12862436.png)
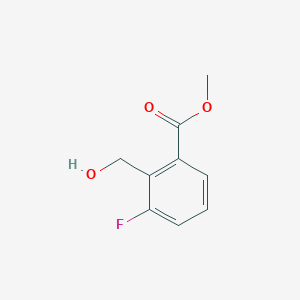

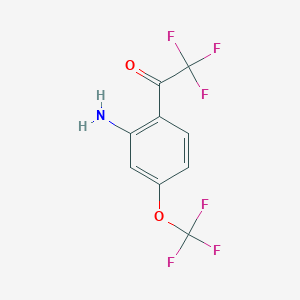
![2-Methyl-5-[(methylamino)methyl]-1,3-oxazole](/img/structure/B12862457.png)

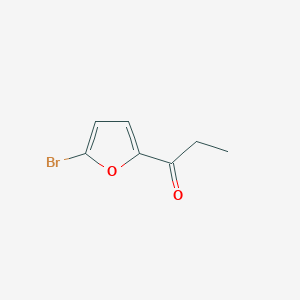

![1-(6-Chloro-2,3-dihydro-1H-pyrrolo[3,2-c]pyridin-1-yl)ethanone](/img/structure/B12862480.png)
